2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium
Overview
Description
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium is a chemical compound with the molecular formula C8H8F3NO2 It is characterized by the presence of a pyridine ring substituted with a methyl group and a trifluoroethoxy group, along with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium typically involves the reaction of 2-methyl-5-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The N-oxide functional group is introduced through oxidation using reagents such as hydrogen peroxide or peracids .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Further oxidized N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly proton pump inhibitors like lansoprazole
Biological Studies: The compound is studied for its potential anticancer properties, with research indicating its ability to inhibit the proliferation of certain cancer cell lines.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is believed to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
- 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide
- Lansoprazole
Comparison: Compared to similar compounds, 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium is unique due to its specific substitution pattern and the presence of the N-oxide functional group. This gives it distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
953780-28-4 |
---|---|
Molecular Formula |
C8H8F3NO2 |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium |
InChI |
InChI=1S/C8H8F3NO2/c1-6-2-3-7(4-12(6)13)14-5-8(9,10)11/h2-4H,5H2,1H3 |
InChI Key |
AJFDFFQAZHCRPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=C(C=C1)OCC(F)(F)F)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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